![molecular formula C12H16F2N2 B1488392 4-(4-(Difluoromethyl)piperidin-1-yl)aniline CAS No. 1894947-01-3](/img/structure/B1488392.png)
4-(4-(Difluoromethyl)piperidin-1-yl)aniline
Overview
Description
“4-(4-(Difluoromethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H15F3N2 . It has an average mass of 244.256 Da and a monoisotopic mass of 244.118729 Da .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an aniline group via a carbon atom that also carries two fluorine atoms .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±42.0 °C at 760 mmHg, and a flash point of 158.9±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
1. Neurological Research
The compound 4-(4-(Difluoromethyl)piperidin-1-yl)aniline has been studied in the context of neurological conditions. For instance, Langston et al. (1983) found that a substance structurally related to this compound, primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), caused marked parkinsonism in individuals who used an illicit drug intravenously, suggesting a potential link between piperidine derivatives and neurodegeneration in the substantia nigra of the brain (Langston, Ballard, Tetrud, & Irwin, 1983).
2. Bioavailability and Nutrient Absorption
Piperidine derivatives, such as this compound, are also studied for their potential role in enhancing bioavailability and nutrient absorption. Fernández-Lázaro et al. (2020) discussed the properties of black pepper, which contains piperidine, in improving the absorption of vitamins and minerals. This study highlighted the potential of piperidine compounds in promoting iron absorption in physically active individuals, indicating their relevance in sports nutrition and dietary supplementation (Fernández-Lázaro, Mielgo-Ayuso, Córdova Martínez, & Seco-Calvo, 2020).
3. Chemotherapy Metabolism
Renzulli et al. (2011) studied N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist related to piperidine compounds, for its metabolism and disposition in humans. The study found extensive metabolism of this compound, with principal metabolic routes including oxidation of the benzofuran ring, indicating the complex metabolic pathways that piperidine derivatives can undergo, which is essential in understanding drug metabolism and optimizing chemotherapy (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
4. Hormonal Secretion Studies
Piperidine has been studied for its effects on hormonal secretion. Mendelson et al. (1981) used piperidine to study its effect on sleep-related and insulin-induced growth hormone and prolactin secretion, demonstrating its potential role in hormonal regulation and its implications for conditions such as sleep disorders and metabolic diseases (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its bioavailability.
Result of Action
Piperidine derivatives have been shown to exert various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its stability and efficacy in different environments.
properties
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDBGFZVBYUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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